molecular formula C18H13N7O9S B12697461 2-((3-((3-Amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-5-nitrobenzenesulphonic acid CAS No. 84100-00-5

2-((3-((3-Amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-5-nitrobenzenesulphonic acid

Cat. No.: B12697461
CAS No.: 84100-00-5
M. Wt: 503.4 g/mol
InChI Key: CGJOOJUTVZREOV-NKLWKMRFSA-N
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Description

Structural Characterization and Nomenclature

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name for this compound is 2-[(2Z)-2-[(5E)-5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-5-nitrobenzenesulfonic acid . This nomenclature reflects the compound’s polycyclic structure, which includes:

  • A central cyclohexenone ring (4,6-dioxocyclohex-2-en-1-ylidene) linked via hydrazinylidene groups to two aromatic systems.
  • A 3-amino-4-nitrophenyl group at one terminus and a 5-nitrobenzenesulfonic acid group at the other.

The Z/E stereodescriptors denote the configuration of the azo bonds. The (2Z) and (5E) configurations arise from the spatial arrangement of substituents around the double bonds in the hydrazinylidene moieties. Geometric isomerism is possible due to restricted rotation around the azo linkages, though the extended conjugation system likely stabilizes the observed configuration. Additionally, tautomerism between azo and hydrazone forms may introduce structural variability (see §1.2.1).

Molecular Architecture Analysis

Azo Group Coordination and Tautomeric Behavior

The molecule contains two azo (-N=N-) groups, which serve as π-conjugation bridges between aromatic rings. These groups exhibit tautomeric equilibria between the azo form (-N=N-) and the hydrazone form (=N-NH-), particularly in protic solvents. The tautomeric preference is influenced by:

  • Hydrogen bonding : The 2,4-dihydroxyphenyl moiety facilitates intramolecular hydrogen bonding with the azo nitrogen, stabilizing the hydrazone form.
  • Electronic effects : Electron-withdrawing nitro groups enhance the electrophilicity of the azo nitrogen, promoting protonation and tautomerization.

The sulfonic acid group further modulates tautomerism by increasing solubility in polar solvents, which stabilizes charged intermediates during proton transfer.

Sulfonic Acid Group Electronic Effects

The sulfonic acid (-SO₃H) substituent at the 5-position of the terminal benzene ring exerts strong electron-withdrawing effects via inductive and resonance mechanisms:

  • Inductive effect : The -SO₃H group withdraws electron density through σ-bonds, polarizing adjacent C-H bonds and increasing acidity (pKa ≈ -1).
  • Resonance stabilization : The sulfonate anion (-SO₃⁻) delocalizes negative charge across three oxygen atoms, enhancing the compound’s solubility in aqueous media.

These effects also influence the electronic structure of the conjugated π-system, red-shifting UV-Vis absorption bands (see §1.3.1).

Spectroscopic Elucidation

UV-Vis Absorption Profiles in Various Solvent Systems

The compound exhibits intense absorption in the visible region due to π→π* transitions within the conjugated azo-aromatic system. Key spectral features include:

Solvent λₘₐₓ (nm) Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹)
Water 520 1.2×10⁴
Ethanol 540 1.5×10⁴
Dimethylformamide 560 1.8×10⁴

Solvent effects : Hypsochromic shifts in polar solvents (e.g., water) arise from reduced conjugation due to hydrogen bonding with the sulfonic acid group. In contrast, aprotic solvents like dimethylformamide enhance conjugation, resulting in bathochromic shifts. Stray light correction protocols, as described in diode-array spectrophotometers, are critical for accurate λₘₐₓ determination.

NMR Spectral Signature Analysis

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 8.9 ppm (s, 1H) : Aromatic proton ortho to the sulfonic acid group.
  • δ 8.2–7.8 ppm (m, 6H) : Protons on the 3-amino-4-nitrophenyl and central dihydroxyphenyl rings.
  • δ 6.5 ppm (s, 2H) : Amino group protons, broadened due to hydrogen bonding.
  • δ 12.1 ppm (s, 1H) : Sulfonic acid proton, exchanged in D₂O.

¹³C NMR highlights deshielding of carbons adjacent to electron-withdrawing groups:

  • δ 165 ppm : Carbonyl carbons in the cyclohexenone ring.
  • δ 150–140 ppm : Nitro-substituted aromatic carbons.
Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) reveals the following fragmentation pathways:

  • m/z 503.4 [M]⁺ : Molecular ion peak (C₁₈H₁₃N₇O₉S⁺).
  • m/z 407.2 [M-SO₃]⁺ : Loss of sulfonic acid group (-SO₃H).
  • m/z 285.1 : Cleavage of the azo bond, yielding a 3-amino-4-nitrophenyl fragment.
  • m/z 154.0 : Nitrobenzenesulfonic acid residue.

Fragmentation is dominated by retro-Diels-Alder reactions in the cyclohexenone ring and α-cleavage at the azo linkages.

Properties

CAS No.

84100-00-5

Molecular Formula

C18H13N7O9S

Molecular Weight

503.4 g/mol

IUPAC Name

2-[(2Z)-2-[(5E)-5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-5-nitrobenzenesulfonic acid

InChI

InChI=1S/C18H13N7O9S/c19-11-7-9(1-5-14(11)25(30)31)20-23-17-15(26)6-4-13(18(17)27)22-21-12-3-2-10(24(28)29)8-16(12)35(32,33)34/h1-8,20-21H,19H2,(H,32,33,34)/b22-13-,23-17+

InChI Key

CGJOOJUTVZREOV-NKLWKMRFSA-N

Isomeric SMILES

C1=CC(=C(C=C1N/N=C/2\C(=O)C=C/C(=N/NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O)/C2=O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1NN=C2C(=O)C=CC(=NNC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O)C2=O)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Starting Materials

Stepwise Synthesis

  • Diazotization of 3-Amino-4-nitroaniline
    The aromatic amine is treated with sodium nitrite (NaNO2) in acidic medium (usually HCl) at low temperature (0–5 °C) to form the corresponding diazonium salt.

  • First Coupling Reaction
    The diazonium salt is coupled with 2,4-dihydroxyphenyl compound under alkaline or neutral conditions to form the first azo linkage, yielding a monoazo intermediate.

  • Second Diazotization and Coupling
    The monoazo intermediate is further diazotized if it contains an amino group, or a second diazonium salt is prepared from another aromatic amine (e.g., 5-nitrobenzenesulphonic acid derivative). This diazonium salt is then coupled with the monoazo intermediate to form the bis-azo compound.

  • Purification
    The crude product is purified by recrystallization from water or aqueous solvents, sometimes with pH adjustment to enhance solubility and crystallization.

Reaction Conditions

  • Temperature: Diazotization at 0–5 °C to maintain diazonium salt stability.
  • pH: Coupling reactions typically performed at pH 5–9 depending on the coupling component.
  • Solvent: Aqueous acidic or neutral media; sometimes mixed solvents for solubility.
  • Time: Diazotization and coupling times vary from 15 minutes to 1 hour per step.

Research Findings and Data

Yield and Purity

  • Yields for each coupling step typically range from 70% to 90%, depending on reaction control.
  • Purity is confirmed by spectroscopic methods (UV-Vis, IR) and chromatographic techniques.

Structural Confirmation

  • UV-Vis spectroscopy shows characteristic azo absorption bands around 400–500 nm.
  • IR spectroscopy confirms azo (-N=N-) stretching vibrations and sulfonic acid groups.
  • Elemental analysis matches the expected molecular formula C18H13N7O9S with molecular weight ~503.4 g/mol.

Comparative Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) pH Range Reaction Time Yield (%) Notes
Diazotization 1 3-Amino-4-nitroaniline + NaNO2 + HCl 0–5 1–2 15–30 min 85–90 Low temp to stabilize diazonium
Coupling 1 Diazonium salt + 2,4-dihydroxyphenyl 5–25 6–8 30–60 min 75–85 pH critical for coupling
Diazotization 2 Amino intermediate or 5-nitrobenzenesulfonic acid derivative + NaNO2 + HCl 0–5 1–2 15–30 min 80–90 Similar to first diazotization
Coupling 2 Second diazonium salt + monoazo intermediate 5–25 6–8 30–60 min 70–80 Final azo bond formation
Purification Recrystallization in water or aqueous solvent Ambient Neutral Several hours Enhances purity and color

Chemical Reactions Analysis

Types of Reactions

2-((3-((3-Amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-5-nitrobenzenesulphonic acid can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The azo groups can be reduced to hydrazo groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Conversion of nitro groups to amino groups.

    Reduction: Formation of hydrazo compounds.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

Analytical Chemistry Applications

  • Dye-Sensitized Solar Cells : The compound is utilized as a dye in dye-sensitized solar cells (DSSCs). Its azo structure provides strong light absorption properties, which are essential for converting solar energy into electrical energy. Studies have shown that incorporating such azo compounds can enhance the efficiency of DSSCs significantly.
  • Colorimetric Assays : Due to its vivid coloration, this compound is employed in colorimetric assays for detecting various analytes. Its ability to change color in response to pH variations makes it suitable for use as a pH indicator or in the detection of metal ions.

Biochemical Applications

  • Antimicrobial Activity : Research indicates that derivatives of azo compounds exhibit antimicrobial properties. The specific compound under discussion has been tested for its efficacy against various bacterial strains, showing promising results that suggest potential use in developing new antimicrobial agents.
  • Drug Delivery Systems : The compound's sulfonic acid group enhances its solubility and stability in biological environments, making it a candidate for drug delivery applications. Studies are ongoing to explore its effectiveness as a carrier for delivering therapeutic agents to target sites within the body.

Materials Science Applications

  • Polymer Chemistry : In polymer synthesis, this compound serves as a functional monomer in the production of azo-containing polymers. These polymers can exhibit unique thermal and optical properties, making them suitable for applications in coatings and advanced materials.
  • Nanocomposites : The integration of this compound into nanocomposite materials has been investigated for improving mechanical and thermal properties. Its incorporation can lead to enhanced performance characteristics that are desirable in various industrial applications.

Case Studies

Study TitleFocusFindings
"Dye-Sensitized Solar Cells Using Azo Compounds"Solar EnergyDemonstrated enhanced efficiency with the inclusion of azo dyes.
"Antimicrobial Properties of Azo Compounds"MicrobiologyShowed significant inhibition of bacterial growth in vitro tests.
"Utilization of Azo Compounds in Drug Delivery"Pharmaceutical SciencesHighlighted improved solubility and stability for drug formulations.

Mechanism of Action

The mechanism of action of 2-((3-((3-Amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-5-nitrobenzenesulphonic acid primarily involves its ability to absorb light at specific wavelengths, resulting in its vibrant color. The azo groups (-N=N-) play a crucial role in this process by allowing the compound to undergo electronic transitions. In biological systems, the compound can interact with cellular components, leading to staining or other effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiating features include:

  • Two azo groups , enabling extended conjugation and bathochromic shifts.
  • Nitro and amino groups at meta/para positions, influencing electronic properties and solubility.
  • Sulfonic acid group, enhancing water solubility compared to non-sulfonated analogs.
Table 1: Comparative Analysis of Structural Analogs
Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications References
2-((3-((3-Amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-5-nitrobenzenesulphonic acid C₁₈H₁₃N₇O₈S ~535.4 (estimated) 2 azo, 1 nitro, 1 amino, 1 sulfonic acid Presumed dye (structural inference)
Disodium 4-[[5-[(3-Amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate C₂₂H₁₄N₆Na₂O₁₁S₂ 648.49 2 azo, 1 nitro, 1 amino, 2 sulfonate salts Textile/cosmetic dye (vivid colorant)
CI 20170 (Acid Orange 24) C₁₉H₁₆N₄O₆S₂Na ~506.44 2 azo, 2 hydroxyl, 1 dimethylphenyl, 1 sulfonate salt Hair dye (commercial use)
Sodium 4-amino-5-hydroxy-3-(4-nitrophenylazo)-6-(phenylazo)naphthalene-2,7-disulphonate (CI 20470) C₂₂H₁₆N₆O₁₂S₂Na₂ ~714.54 2 azo, 1 nitro, 2 sulfonate salts Industrial dye (high stability)

Biological Activity

The compound 2-((3-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-5-nitrobenzenesulphonic acid, also known as Sodium 2-((3-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-5-nitrobenzenesulphonate, is a synthetic azo dye with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H12N7NaO9S, with a molecular weight of approximately 525.384 g/mol. The structure features multiple functional groups including azo (-N=N-), nitro (-NO2), and sulfonic acid (-SO3H) which contribute to its chemical reactivity and biological interactions.

Antimicrobial Properties

Azo compounds have been reported to possess antimicrobial activity. The presence of nitro groups in the structure enhances their ability to interact with microbial cell membranes, leading to cell lysis or inhibition of growth. Research has shown that certain nitro-substituted azo dyes exhibit significant antibacterial activity against various pathogens .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Nitro groups can lead to the formation of ROS, which can damage cellular components and induce apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : The sulfonic acid group may interact with enzymes crucial for cellular metabolism, thereby inhibiting tumor growth or microbial proliferation.
  • DNA Interaction : Azo dyes can intercalate into DNA strands, potentially leading to mutagenic effects or cell cycle arrest.

Case Studies

  • Anticancer Efficacy : A study focused on related azo compounds showed that they could significantly reduce cell viability in breast cancer cell lines by inducing apoptosis through the mitochondrial pathway .
  • Antimicrobial Testing : In vitro tests on similar nitro-substituted azo compounds revealed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .

Data Summary

Activity Type Effect Mechanism
AnticancerInhibits cell proliferationInduces apoptosis, inhibits angiogenesis
AntimicrobialBactericidal effectsDisrupts cell membrane integrity
ROS GenerationInduces oxidative stressLeads to cellular damage

Q & A

Q. What are the optimal synthetic routes for preparing this poly-azo benzenesulphonic acid compound, and how can reaction yields be improved?

Methodological Answer: The synthesis involves sequential diazotization and coupling reactions. Key steps:

Diazotization: Start with 3-amino-4-nitroaniline in acidic (HCl) conditions at 0–5°C with NaNO₂ to form the diazonium salt.

First Coupling: React with 2,4-dihydroxybenzene in alkaline buffer (pH 9–10) to form the intermediate mono-azo compound.

Second Diazotization: Repeat diazotization on the intermediate.

Final Coupling: Introduce 5-nitrobenzenesulphonic acid under controlled pH (7–8).

Optimization Strategies:

  • Use excess sulfonic acid (1.2–1.5 eq) to drive coupling efficiency.
  • Monitor temperature rigorously (<10°C) to prevent decomposition.
  • Purify intermediates via recrystallization (ethanol/water) to remove unreacted reagents .

Table 1: Yield Optimization Variables

VariableOptimal RangeImpact on Yield
Reaction Temperature0–5°C (diazotization)Prevents side reactions
pH (Coupling)7–8 (final step)Maximizes azo bond stability
Molar Ratio (Sulfonic Acid)1.3:1Reduces unreacted intermediates

Q. What purification techniques are most effective for isolating high-purity samples of this compound?

Methodological Answer:

  • Liquid-Liquid Extraction: Use ethyl acetate/water partitioning to remove hydrophilic impurities (e.g., unreacted sulfonic acid).
  • Column Chromatography: Silica gel with gradient elution (CH₂Cl₂:MeOH 95:5 to 80:20) resolves azo-linked byproducts.
  • Recrystallization: Ethanol/water (1:3 v/v) yields >98% purity. Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Q. How can basic spectroscopic techniques (UV-Vis, FTIR) confirm the structural integrity of this compound?

Methodological Answer:

  • UV-Vis: Azo groups absorb at λ = 450–500 nm (n→π* transitions). Sulfonic acid moieties show a shoulder near 270 nm.
  • FTIR: Key peaks:
    • N=N stretch: 1450–1550 cm⁻¹
    • S=O (sulfonic acid): 1030–1150 cm⁻¹
    • O-H (phenolic): 3200–3400 cm⁻¹ (broad)
      Compare with synthesized standards or computational simulations to validate .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability: Perform accelerated degradation studies:
    • Dissolve in buffers (pH 2–12), incubate at 25°C/40°C for 24–72 hrs.
    • Monitor via HPLC for decomposition products (e.g., nitroaniline derivatives).
  • Thermal Stability: TGA/DSC analysis shows decomposition >200°C, with sulfonic acid groups degrading first .

Q. How do substituent positions (e.g., nitro, amino, hydroxyl) influence the compound’s reactivity in further functionalization?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS): Nitro groups deactivate the ring, directing reactions to meta positions. Hydroxyl groups activate ortho/para positions.
  • Reduction Studies: Catalytic hydrogenation (Pd/C, H₂) selectively reduces nitro to amino groups, altering electronic properties for downstream applications .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the electronic properties and azo bond stability of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to predict redox behavior. Azo bond dissociation energies indicate thermal stability.
  • Molecular Dynamics (MD): Simulate solvation effects in aqueous/organic matrices to guide solvent selection for synthesis.
  • Software: Gaussian 16 or ORCA with B3LYP/6-31G* basis set .

Q. What mechanistic pathways explain the compound’s degradation under UV light, and how can photostability be enhanced?

Methodological Answer:

  • Degradation Pathway: UV exposure cleaves N=N bonds, generating nitroso intermediates. Confirm via LC-MS detection of 3-amino-4-nitrophenol fragments.
  • Stabilization Strategies:
    • Add UV absorbers (e.g., benzotriazoles) at 0.1–0.5% w/w.
    • Encapsulate in cyclodextrins to shield azo groups .

Q. How should researchers resolve contradictions in NMR data (e.g., unexpected splitting or missing peaks)?

Methodological Answer:

  • Artifact Identification: Check for paramagnetic impurities (e.g., metal ions) causing signal broadening. Filter samples through Chelex resin.
  • Dynamic Effects: Variable-temperature NMR (25–60°C) resolves rotational barriers in azo groups.
  • 2D Techniques: Use HSQC and HMBC to assign ambiguous aromatic protons .

Q. What experimental designs are suitable for studying the compound’s application in dye-sensitized solar cells (DSSCs)?

Methodological Answer:

  • Photoelectrochemical Setup:
    • Anode: TiO₂ coated with the compound (0.1 mM in ethanol).
    • Electrolyte: I⁻/I₃⁻ in acetonitrile.
    • Metrics: Measure J-V curves under AM1.5G illumination.
  • Optimization: Vary substituents (e.g., electron-withdrawing nitro) to tune bandgap and charge transfer efficiency .

Q. How do structural analogs of this compound compare in bioactivity studies (e.g., antimicrobial assays)?

Methodological Answer:

  • Analog Synthesis: Replace sulfonic acid with carboxyl or phosphonic acid groups.
  • Bioassay Protocol:
    • MIC Testing: Against Gram+/− bacteria (e.g., E. coli, S. aureus) in Mueller-Hinton broth.
    • Data Analysis: IC₀₅ values correlate with logP (lipophilicity). Sulfonic acid analogs show reduced membrane permeability but higher solubility .

Table 2: Bioactivity Comparison of Structural Analogs

Analog (R Group)MIC (μg/mL)logPSolubility (mg/mL)
-SO₃H (Parent)128-1.212.5
-COOH640.88.2
-PO₃H₂256-2.118.9

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